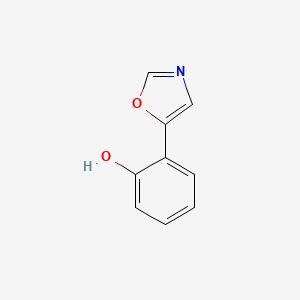

2-(Oxazol-5-yl)phenol

Description

Overview of Oxazole-Containing Scaffolds in Modern Chemistry

Oxazole (B20620) and its derivatives are fundamental components in the field of medicinal chemistry. tandfonline.comsemanticscholar.org This five-membered heterocyclic ring, containing both an oxygen and a nitrogen atom, is a versatile building block in the development of novel compounds. tandfonline.com

Heterocyclic compounds are a vital class of molecules in medicinal chemistry, and those containing nitrogen and oxygen atoms are of particular importance. tandfonline.comsemanticscholar.org The oxazole ring is an aromatic, planar structure with all its atoms being sp2 hybridized. semanticscholar.org While aromatic, it is less so than the related thiazole (B1198619) ring. wikipedia.org Oxazoles are considered weak bases, with a conjugate acid pKa of 0.8. wikipedia.org

The structure of the oxazole ring allows it to interact with a wide range of enzymes and receptors within biological systems through various non-covalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. tandfonline.comsemanticscholar.orgrsc.org This capacity for interaction underpins the diverse biological activities observed in oxazole-containing molecules. tandfonline.comsemanticscholar.org The oxazole nucleus is found in numerous natural products and synthetic drugs, highlighting its therapeutic potential. researchgate.net

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The oxazole moiety is recognized as such a scaffold. researchgate.netnih.gov Its derivatives have shown a wide array of pharmacological activities. researchgate.netbohrium.com

The utility of the oxazole scaffold stems from its structural and electronic properties, which make it an attractive starting point for the synthesis of complex molecules. numberanalytics.com The ring system offers three positions for chemical substitution, providing flexibility in molecular design and allowing for the fine-tuning of pharmacological profiles. researchgate.net This has led to its widespread use in the development of pharmaceuticals, agrochemicals, and materials science applications. rsc.orgnumberanalytics.com The incorporation of the oxazole ring is a common strategy in drug design, as it can serve as a bioisostere for other heterocyclic rings like thiazoles and imidazoles. rsc.org The fusion of an oxazole ring with a benzene (B151609) ring creates a benzoxazole (B165842), another structure considered a privileged scaffold in drug discovery. thieme-connect.comresearchgate.net

Historical Context of 2-(Oxazol-5-yl)phenol Research

The history of oxazole chemistry dates back to the late 19th century. One of the earliest methods for synthesizing these structures was the Fischer oxazole synthesis, developed by Emil Fischer in 1896, which involves the reaction of a cyanohydrin with an aldehyde. wikipedia.org Another foundational method is the Robinson-Gabriel synthesis, which uses the cyclodehydration of 2-acylaminoketones. wikipedia.org The field gained further prominence with the discovery of naturally occurring oxazole-containing compounds like the antibiotic penicillin. semanticscholar.org

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of the chemical compound this compound. The content is strictly limited to the topics outlined, beginning with the general importance of oxazole scaffolds in chemistry, followed by the historical and synthetic context of the specific compound. The primary objective is to deliver a thorough and informative chemical profile based on established research, without including topics outside the specified outline, such as pharmacological dosage, administration, or detailed safety profiles.

Compound Index

A list of chemical compounds mentioned in this article.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(1,3-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-4-2-1-3-7(8)9-5-10-6-12-9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNIWSVPXBPDDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315086 | |

| Record name | 2-(5-Oxazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391927-03-0 | |

| Record name | 2-(5-Oxazolyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391927-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-Oxazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Oxazol 5 Yl Phenol and Its Derivatives

Established Synthetic Pathways

Established pathways for synthesizing 2-(oxazol-5-yl)phenol and its derivatives rely on both novel metal-free tandem reactions and traditional transition-metal-catalyzed cross-coupling strategies.

Recent advancements have led to the development of efficient metal-free synthetic protocols. These methods offer the advantages of avoiding toxic and expensive metal catalysts, often proceeding under mild conditions with high atom economy.

A notable metal-free approach involves the reaction of N-phenoxyamides with alkynylbenziodoxolones. nih.govacs.org This method, promoted by a simple base such as potassium carbonate (K₂CO₃), proceeds at room temperature to construct this compound derivatives. nih.gov The reaction is characterized by its mild conditions, operational simplicity, and broad substrate scope. acs.orgfigshare.com

The process is initiated by the reaction between an N-phenoxyamide and an alkynylbenziodoxolone, which leads to the formation of the target oxazole (B20620) ring fused to a phenol (B47542). This protocol has been shown to be effective for a variety of substituted N-phenoxyamides, including those with electron-donating and electron-withdrawing groups on the phenyl ring, as well as different amide functionalities.

Table 1: Synthesis of this compound Derivatives from N-Phenoxyamides and Alkynylbenziodoxolones

| N-Phenoxyamide Substituent (R¹) | Alkynylbenziodoxolone Substituent (R²) | Product | Yield (%) |

| H | Phenyl | 2-(2-phenyloxazol-5-yl)phenol | 73 |

| 4-Methyl | Phenyl | 4-methyl-2-(2-phenyloxazol-5-yl)phenol | 81 |

| 4-Chloro | Phenyl | 4-chloro-2-(2-phenyloxazol-5-yl)phenol | 75 |

| H | 4-Tolyl | 2-(2-(p-tolyl)oxazol-5-yl)phenol | 78 |

| H | 4-Methoxyphenyl | 2-(2-(4-methoxyphenyl)oxazol-5-yl)phenol | 85 |

Data synthesized from research findings. nih.gov

The reaction described above proceeds through a sophisticated tandem sequence. nih.gov Although the user prompt mentions a acs.orgacs.org-rearrangement, the scientific literature specifies a figshare.comfigshare.com-rearrangement for this particular pathway. nih.govacs.org The sequence is proposed to begin with a figshare.comfigshare.com-rearrangement, a type of sigmatropic rearrangement. This is followed by an alkylidene carbene insertion, a Michael addition, and the final cyclization step that forms the oxazole ring. nih.govfigshare.com This cascade of reactions allows for the efficient and direct construction of the complex this compound scaffold from relatively simple starting materials in a single operational step. nih.gov

Transition metals, particularly copper and palladium, are widely used to catalyze the formation of C-C and C-heteroatom bonds, and they play a crucial role in the synthesis of oxazole rings.

Copper catalysis is a versatile tool for the synthesis of oxazole derivatives. While direct copper-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, copper catalysts have been successfully employed in the synthesis of benzoxazoles from 2-aminophenols or phenols. acs.orgacs.org One method involves the cyclization of 2-aminophenols with β-diketones catalyzed by a combination of a Brønsted acid and copper iodide (CuI). acs.org Another approach describes a copper-catalyzed synthesis of benzoxazoles from free phenols and cyclic oxime esters. acs.org

Furthermore, copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen provides a route to trisubstituted oxazoles. organic-chemistry.org These methodologies, which facilitate the formation of the oxazole core, could potentially be adapted for the synthesis of phenolic oxazoles.

Palladium catalysis is a powerful method for direct C-H arylation, enabling the formation of carbon-carbon bonds on heterocyclic cores. beilstein-journals.org While a specific "denitrative intramolecular C-H arylation" for this compound is not prominently described, palladium-catalyzed C-H activation and arylation are standard methods for functionalizing oxazoles. rsc.orgnih.gov These reactions can be highly regioselective, targeting either the C-2 or C-5 position of the oxazole ring with various aryl halides or triflates. beilstein-journals.orgresearchgate.net

This strategy is foundational for building complex molecules containing oxazole units. An intramolecular variant of a palladium-catalyzed C-H arylation could theoretically be envisioned, where a pre-functionalized precursor undergoes cyclization to form the phenol-oxazole linkage, although this specific intramolecular route for the target compound is less established than intermolecular approaches.

Transition Metal-Catalyzed Syntheses

Nickel-Catalyzed C-H/C-O Coupling with Phenol Derivatives

A significant advancement in the synthesis of 2-aryloxazoles, including this compound, involves the nickel-catalyzed C-H/C-O coupling of azoles with phenol derivatives. nagoya-u.ac.jpacs.org This method provides a direct and efficient route for C-H bond arylation, avoiding the need for pre-functionalized starting materials. The catalytic system, typically composed of Ni(cod)₂ and a supporting ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), is effective for coupling various phenol derivatives such as esters, carbamates, and sulfamates with the C-H bond of an oxazole ring. nagoya-u.ac.jpuq.edu.auelsevierpure.com

The reaction proceeds through a mechanism that involves the oxidative addition of the phenol derivative's C-O bond to the nickel center, followed by C-H activation of the oxazole. This approach is notable for its broad substrate scope, allowing for the synthesis of a diverse array of 2-arylazoles. figshare.com For the specific synthesis of this compound, this would involve the coupling of an oxazole with a suitably protected phenol derivative. The versatility of this nickel-catalyzed method makes it a powerful tool for constructing complex molecules containing the 2-aryloxazole motif. nagoya-u.ac.jp

Table 1: Key Features of Nickel-Catalyzed C-H/C-O Coupling

| Feature | Description |

|---|---|

| Catalyst System | Ni(cod)₂ / dcype |

| Reactants | Azoles (e.g., oxazole) and Phenol Derivatives (esters, carbamates, etc.) |

| Bond Formation | C-H bond of the azole and C-O bond of the phenol derivative |

| Advantages | Direct arylation, avoids pre-functionalization, broad substrate scope |

Rhodium(III)- and Iridium(III)-Catalyzed C-H Alkynylation under Chelation Assistance for Aromatic Systems

Rhodium(III)- and Iridium(III)-catalyzed C-H alkynylation reactions represent a powerful strategy for the introduction of alkyne functionalities into aromatic systems, which can be precursors for oxazole rings. snnu.edu.cn These reactions often proceed under mild conditions and utilize a directing group on the aromatic substrate to achieve high selectivity for C-H activation. snnu.edu.cnresearchgate.net For instance, the formyl group of a benzaldehyde (B42025) can act as a directing group, facilitating the alkynylation at the ortho C-H bond. snnu.edu.cn

In the context of synthesizing this compound, a potential strategy would involve the chelation-assisted C-H alkynylation of a phenol derivative, followed by cyclization to form the oxazole ring. The choice between a rhodium or iridium catalyst can be complementary, depending on the specific substrate. snnu.edu.cn The use of hypervalent iodine-alkyne reagents is common in these transformations. snnu.edu.cnsemanticscholar.org This methodology offers an efficient route to highly functionalized aromatic alkynes, which are versatile intermediates in organic synthesis. nih.gov

One-Pot Synthetic Protocols

Microwave-Assisted Reactions

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields, particularly in the construction of heterocyclic systems like oxazoles. semanticscholar.org A one-pot, microwave-assisted [3+2] cycloaddition reaction has been developed for the synthesis of 5-substituted oxazoles. nih.govacs.org This method typically involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov

For the synthesis of this compound, salicylaldehyde (B1680747) would be the appropriate starting aldehyde. The reaction conditions, including the choice of base and solvent, can be optimized to favor the formation of the desired 5-substituted oxazole. nih.gov Microwave irradiation significantly reduces the reaction time compared to conventional heating methods, often from hours to minutes. acs.orgijpsonline.com This efficient and rapid protocol is also amenable to gram-scale synthesis, highlighting its practical utility. acs.org

Table 2: Microwave-Assisted Synthesis of a 5-Substituted Oxazole

| Parameter | Condition |

|---|---|

| Reactants | Benzaldehyde, p-Toluenesulfonylmethyl isocyanide (TosMIC) |

| Base | K₃PO₄ |

| Solvent | Isopropanol (B130326) (IPA) |

| Microwave Conditions | 65 °C, 350 W |

| Reaction Time | 8 minutes |

| Yield | 96% for 5-phenyl oxazole acs.org |

Utilization of Ionic Liquids and Deep Eutectic Solvents

In the pursuit of greener and more sustainable chemical processes, ionic liquids (ILs) and deep eutectic solvents (DESs) have garnered significant attention as alternative reaction media. mdpi.comnih.gov These solvents possess unique properties such as low volatility, high thermal stability, and tunable solvency, making them attractive for a variety of organic transformations, including the synthesis of oxazoles. researchgate.netnih.gov

The use of ILs or DESs can facilitate product separation and catalyst recycling, contributing to a more environmentally benign synthetic process. mdpi.com While specific examples for the synthesis of this compound in these solvents are emerging, the general application of ILs and DESs in heterocyclic synthesis suggests their potential to enhance the efficiency and sustainability of this process. researchgate.nettue.nl DESs, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable and prepared from readily available, inexpensive components, further enhancing their green credentials. nih.gov

Synthesis from Specific Precursors

From N-protected Amino Acids by Dehydration for Oxazolones

A well-established route to oxazole derivatives proceeds through the formation of oxazol-5(4H)-ones, also known as azlactones. sphinxsai.com These intermediates are readily prepared from the dehydration of N-protected amino acids. sphinxsai.comresearchgate.net The process typically involves the N-acylation of an amino acid, followed by cyclodehydration of the resulting N-acylamino acid. merckmillipore.comnih.gov

A one-pot method for this transformation has been developed using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent in aqueous solvents. nih.govsigmaaldrich.com This simplifies the procedure and makes it more convenient to perform. sigmaaldrich.com The resulting oxazolones are versatile intermediates that can be further elaborated to afford a variety of substituted oxazoles. For the synthesis of this compound, a suitable N-acyl derivative of an amino acid would be required, which upon cyclization and subsequent modification, would yield the target compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ni(cod)₂ |

| 1,2-bis(dicyclohexylphosphino)ethane (dcype) |

| p-toluenesulfonylmethyl isocyanide (TosMIC) |

| Salicylaldehyde |

| K₃PO₄ |

| Isopropanol |

| 5-phenyl oxazole |

| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) |

From Glycine (B1666218) and Substituted Benzaldehydes for Oxazolone (B7731731) Derivatives

The synthesis of oxazolone derivatives, which are key intermediates, can be effectively achieved through the condensation of glycine derivatives with substituted benzaldehydes. A common method is the Erlenmeyer-Plöchl reaction, which involves refluxing benzoyl glycine or acetyl glycine with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. crpsonline.comajol.info

The general procedure involves heating a mixture of the aldehyde, a glycine derivative (such as benzoyl glycine or N-acetyl glycine), acetic anhydride, and anhydrous sodium acetate. crpsonline.comjddtonline.info The mixture is typically heated on a water bath for a couple of hours after initial liquefaction. crpsonline.com The resulting crystalline product is then isolated, often by stirring with cold water or ethanol, followed by filtration and recrystallization. crpsonline.comjddtonline.info This method is versatile and has been used to prepare a wide range of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives. nih.gov

Detailed research findings from various studies are summarized in the table below:

| Starting Materials | Reaction Conditions | Product Type | Key Findings | Reference |

| Benzoyl glycine, Substituted aromatic aldehyde | Acetic anhydride, Sodium acetate, Reflux | Substituted oxazolones | A standard method for preparing various oxazolone derivatives. crpsonline.com | crpsonline.com |

| N-acetyl glycine, Aromatic aldehydes | Acetic anhydride, Anhydrous sodium acetate | Oxazolone derivatives | Characterized products using spectroscopic techniques (¹H-NMR, ¹³C-NMR, FT-IR). ajol.info | ajol.info |

| Glycine, Appropriate benzoic acid derivatives, Benzaldehydes | Two-step: 1) Acylation of glycine 2) Condensation | 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-ones | Synthesized novel hippuric acid derivatives as intermediates. nih.gov | nih.gov |

| Acetyl glycine, Various aldehydes | Acetic anhydride, Sodium acetate, Heating | 2, 4-disubstituted Oxazol-5-one | The resulting α, β-unsaturated oxazolones can act as precursors for new fused oxazole compounds. jddtonline.info | jddtonline.info |

From 2-Aminophenol (B121084) for Benzoxazole (B165842) Derivatives

Benzoxazoles, which are structurally related to this compound, are commonly synthesized via the condensation of 2-aminophenol with various carbonyl-containing compounds. rsc.org This precursor is a cornerstone in forming the benzoxazole ring system and can be reacted with aldehydes, ketones, carboxylic acids, and their derivatives under different catalytic conditions. rsc.orgnih.gov

One established method involves the reaction of 2-aminophenol with aldehydes. nih.gov For instance, the reaction between 2-aminophenol and substituted benzaldehydes can be catalyzed by nanomaterial strontium carbonate using a grindstone method under solvent-free conditions, offering an eco-friendly approach with high yields. nih.gov Another strategy employs the reaction of 2-aminophenol with tertiary amides in the presence of triflic anhydride (Tf2O), which proceeds through activation of the amide, nucleophilic addition, and subsequent intramolecular cyclization. mdpi.com The versatility of these methods allows for the synthesis of a wide array of functionalized benzoxazole derivatives. mdpi.com

The following table presents a summary of different synthetic approaches:

| Reactants | Catalyst / Reagent | Conditions | Product | Key Findings | Reference |

| 2-Aminophenol, Tertiary amides | Triflic anhydride (Tf₂O), 2-Fluoropyridine | Cascade reaction | 2-Substituted benzoxazoles | A versatile method for a wide range of functionalized derivatives. mdpi.com | mdpi.com |

| 2-Aminophenol, Aldehydes | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C, 5 h | Benzoxazole derivatives | The catalyst is reusable for up to five consecutive runs with yields between 85-98%. rsc.org | rsc.org |

| 2-Aminophenol, Aromatic aldehydes | Magnetic nanomaterial Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) | Solvent-free, Sonication, 70 °C, 30 min | Benzoxazole derivatives | Offers a green pathway with easy catalyst recovery, shorter reaction times, and moderate to high yields. nih.gov | nih.gov |

| 2-Aminophenol, Substituted benzaldehyde | Strontium carbonate (SrCO₃) nanomaterial | Solvent-free, Grinding, Room temp., 20 min | Benzoxazole derivatives | An eco-friendly approach characterized by high yield, short reaction time, and catalyst reusability. nih.gov | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of oxazole and its derivatives to minimize hazardous waste and improve efficiency. ijpsonline.com These approaches focus on using environmentally friendly solvents, reducing or eliminating catalysts, and employing energy-efficient methods like microwave or ultrasound irradiation. rjstonline.commdpi.comresearchgate.net

Solvent-Free Conditions

Solvent-free synthesis is a key green chemistry strategy that reduces pollution and costs. Several methods for synthesizing benzoxazole derivatives have been developed under these conditions. One such method involves the reaction of 2-aminophenol and aromatic aldehydes using a magnetic nanomaterial-supported Lewis acidic ionic liquid as a catalyst, with sonication at 70°C. rsc.orgnih.gov This process is advantageous due to the easy separation and reusability of the catalyst. nih.gov

Another solvent-free technique is the grindstone method, which uses a mortar and pestle at room temperature. nih.gov For example, the synthesis of benzoxazole derivatives has been achieved by grinding 2-aminophenol and aromatic aldehydes with potassium-ferrocyanide, yielding products in under two minutes. rsc.org Similarly, an oxidative, copper-catalyzed annulation reaction can produce 2,4,5-triarylated oxazoles under solvent-free conditions at mild temperatures. organic-chemistry.org

Catalyst-Free Reactions

Developing synthetic routes that avoid the use of, particularly metal-based, catalysts is a significant goal in green chemistry. rsc.orgresearchgate.net A number of catalyst-free methods for the synthesis of oxazole and isoxazole (B147169) derivatives have been reported. For instance, a series of 5-arylisoxazole derivatives were synthesized by reacting 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in aqueous media without any catalyst. nih.govresearchgate.net This method offers mild reaction conditions, high yields, and an environmentally benign procedure. nih.gov

Furthermore, a metal-free strategy for synthesizing substituted oxazoles has been developed that involves the C–O bond cleavage of an ester and subsequent C–N and C–O bond formation in one pot, using iodine as the sole oxidant. rsc.org There are also reports of catalyst-free electro-photochemical methods for synthesizing oxazoles. researchgate.net

Environmentally Benign Reagents and Conditions

The use of environmentally benign reagents and conditions is central to green synthesis. Water is an ideal green solvent as it is non-toxic, inexpensive, and non-flammable. researchgate.net The synthesis of isoxazole derivatives has been successfully carried out in aqueous media, providing an easier work-up and a safer procedure. nih.gov

Microwave-assisted synthesis is another green technique that often leads to shorter reaction times, higher yields, and cleaner reactions. nih.gov The rapid, one-pot microwave-assisted synthesis of 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) in isopropanol is an example of an efficient and environmentally benign process. nih.govacs.org The use of reusable catalysts, such as ionic liquids or magnetically separable nanoparticles, also contributes to a greener process by minimizing waste. rsc.orgnih.govckthakurcollege.net For example, a one-pot van Leusen synthesis of oxazoles has been performed in ionic liquids, which could be recovered and reused multiple times without a significant loss of yield. nih.gov

Synthesis of Substituted this compound Derivatives

Direct and efficient methods for the synthesis of the core this compound structure and its derivatives are of significant interest. A notable metal-free approach allows for the direct construction of this compound derivatives from N-phenoxyamides and alkynylbenziodoxolones. nih.gov This reaction is promoted by potassium carbonate at room temperature and proceeds through a tandem sequence involving a crpsonline.comcrpsonline.com-rearrangement, alkylidene carbene insertion, Michael addition, and cyclization. nih.gov The method is attractive due to its mild, metal-free conditions and broad substrate scope. nih.gov

The synthesis of other substituted derivatives often involves building the oxazole ring with appropriately functionalized precursors. For example, complex derivatives such as 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols have been synthesized from 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols, involving an unprecedented formation of an imidazole (B134444) ring from two methanimine (B1209239) groups. nih.govresearchgate.net Additionally, novel thiophene-containing oxazole derivatives, specifically ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylates, have been synthesized using both conventional heating and microwave irradiation. rjstonline.com

Halogenated Phenol Derivatives

The synthesis of halogenated this compound derivatives is achieved by employing a halogen-substituted salicylaldehyde in the Van Leusen oxazole synthesis. For instance, the reaction of a brominated salicylaldehyde with TosMIC provides the corresponding bromo-substituted this compound. The presence of a halogen on the phenol ring can serve as a handle for further functionalization in cross-coupling reactions.

The general procedure involves stirring the halogenated salicylaldehyde and TosMIC in methanol (B129727), followed by the addition of a base such as potassium carbonate. The reaction is typically heated to reflux to ensure completion. The resulting product can then be isolated and purified using standard chromatographic techniques.

Table 1: Synthesis of a Halogenated this compound Derivative

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield (%) |

| 5-Bromo-2-hydroxybenzaldehyde | TosMIC | K₂CO₃ / Methanol | 2-(3-Bromo-6-hydroxyphenyl)oxazole | 75-85 |

Note: Yields are representative and can vary based on specific reaction conditions.

Amino-Substituted Oxazolylphenol Derivatives

The direct synthesis of amino-substituted oxazolylphenols using an amino-salicylaldehyde can be challenging due to the potential for the amino group to undergo side reactions. A more robust and common strategy involves a two-step process starting from a nitro-substituted salicylaldehyde.

First, the nitro-substituted salicylaldehyde is reacted with TosMIC via the Van Leusen reaction to form the nitro-substituted this compound. The nitro group is a strong electron-withdrawing group and is generally compatible with the reaction conditions. In the second step, the nitro group of the resulting oxazole derivative is reduced to the desired amino group. This reduction can be accomplished using various standard reagents, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C). This nitro-reduction route is a well-established method for the preparation of aromatic amines.

Table 2: Two-Step Synthesis of an Amino-Substituted Oxazolylphenol Derivative

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 2-Hydroxy-5-nitrobenzaldehyde | TosMIC, K₂CO₃ / Methanol | 2-(4-Hydroxy-3-nitrophenyl)oxazole | 70-80 |

| 2 | 2-(4-Hydroxy-3-nitrophenyl)oxazole | SnCl₂ / HCl | 2-(3-Amino-4-hydroxyphenyl)oxazole | 85-95 |

Note: Yields are representative for each step and can vary.

Benzoxy-Substituted Oxazolylphenol Derivatives

The synthesis of benzoxy-substituted derivatives involves protecting the hydroxyl group of the salicylaldehyde as a benzyl (B1604629) ether prior to the oxazole formation. The benzyloxy group is stable under the basic conditions of the Van Leusen reaction. nih.gov This approach is useful when the free phenol is incompatible with subsequent planned reaction steps or to modify the compound's physical properties.

The synthesis begins with the preparation of a 2-(benzyloxy)benzaldehyde, which is then reacted with TosMIC and potassium carbonate in methanol to construct the oxazole ring. This yields the O-benzyl protected final product. The benzyl group can be removed later through hydrogenolysis if the free phenol is desired. The use of a benzyloxy group is a common strategy in the synthesis of complex molecules containing phenol moieties. nih.gov

Table 3: Synthesis of a Benzoxy-Substituted Oxazolylphenol Derivative

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield (%) |

| 2-(Benzyloxy)benzaldehyde | TosMIC | K₂CO₃ / Methanol | 2-(2-(Benzyloxy)phenyl)oxazole | 80-90 |

Note: Yields are representative and can vary based on specific reaction conditions.

Reactivity and Reaction Mechanisms of 2 Oxazol 5 Yl Phenol

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The phenol (B47542) ring in 2-(oxazol-5-yl)phenol is highly susceptible to electrophilic aromatic substitution due to the powerful activating and ortho-, para-directing effects of the hydroxyl group. byjus.com This functional group increases the electron density of the aromatic ring, facilitating attack by electrophiles. byjus.com Consequently, reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially at the positions ortho and para to the hydroxyl group (C4 and C6). byjus.commlsu.ac.in While the oxazole (B20620) ring itself is generally less reactive towards electrophiles than the activated phenol, electrophilic substitution on the oxazole moiety, if it occurs, typically takes place at the C5 position. wikipedia.orgtandfonline.com However, the highly activated nature of the phenol ring makes it the primary site of electrophilic attack.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the phenol ring is generally unfavorable unless strong electron-withdrawing groups are present to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The oxazol-5-yl substituent is not sufficiently electron-withdrawing to facilitate this type of reaction on the phenolic ring under standard conditions.

Conversely, the oxazole ring itself can be susceptible to nucleophilic attack. This often leads to ring-opening rather than substitution. tandfonline.comresearchgate.net For instance, nucleophilic attack at the C2 or C5 positions of the oxazole ring can initiate cleavage of the heterocyclic structure. nih.gov In related benzoxazole (B165842) systems, nucleophilic attack by a nitrogen atom on the oxazole carbon has been shown to cause the opening of the oxazole ring to form an o-aminophenol moiety. nih.gov

Cyclization Reactions

The this compound scaffold is often synthesized through a final cyclization step. One notable metal-free method involves a tandem reaction sequence starting from N-phenoxyamides and alkynylbenziodoxolones. nih.govacs.orgacs.org In this process, after a series of preliminary steps, a key intermediate is formed where the amide carbonyl group participates in a nucleophilic attack on an olefinic bond, leading to a cyclization that, after aromatization, yields the this compound product. acs.org

This synthesis highlights a modern approach to forming the oxazole ring onto the phenol backbone. Classical methods for forming related benzoxazole structures, which can provide mechanistic insight, often involve the cyclocondensation of an o-aminophenol with carboxylic acid derivatives. nih.gov

Rearrangement Reactions

Rearrangement reactions are integral to the synthesis and reactivity of this compound and related structures. A specific metal-free synthetic protocol to construct this compound derivatives explicitly involves a acs.orgacs.org-rearrangement as a crucial step in its tandem sequence. nih.govacs.orgnih.gov This reaction, starting from N-phenoxyamides, is a key transformation that sets up the molecule for the subsequent cyclization. nih.govacs.org

The proposed mechanism involves an initial reaction followed by isomerization and a subsequent acs.orgacs.org-rearrangement that causes the cleavage of an N-O bond, leading to the formation of an intermediate primed for cyclization. acs.org This type of sigmatropic rearrangement is a powerful tool in organic synthesis for forming complex structures under mild conditions. researchgate.net

Metal-mediated Reactions and Chelation Chemistry

While some syntheses of this compound are explicitly metal-free, the structure lends itself to metal-mediated processes and demonstrates significant potential in chelation chemistry. acs.org The phenolic hydroxyl group can be converted into a sulfonate (e.g., triflate), which is a good leaving group for transition-metal-catalyzed cross-coupling reactions, enabling C-O bond functionalization. uchile.cl

The arrangement of the phenolic hydroxyl group and the nitrogen atom of the oxazole ring creates an ideal bidentate ligand for metal chelation. nih.gov Studies on the closely related 2-(benzo[d]oxazol-2-yl)phenol scaffold show that the nitrogen atom and the hydroxyl group coordinate in a bidentate fashion to Fe²⁺ ions. nih.gov This chelating behavior is critical for the biological activity of such molecules, for example, in the inhibition of metalloenzymes. nih.gov The this compound molecule is expected to exhibit similar properties, forming stable complexes with various metal ions. researchgate.netscilit.com

Reaction Kinetics and Mechanistic Studies

Mechanistic studies have been central to developing efficient syntheses for this compound. A particularly effective metal-free synthesis is understood to proceed through a complex tandem sequence. nih.govacs.org

The proposed mechanism involves the following steps:

acs.orgacs.org-Rearrangement: The reaction initiates with a rearrangement of the starting N-phenoxyamide. acs.org

Alkylidene Carbene Insertion: This is followed by the insertion of an alkylidene carbene. acs.org

Michael Addition: A Michael addition reaction then occurs. acs.org

Cyclization: The final step is a cyclization that forms the oxazole ring and subsequent aromatization to yield the final this compound product. acs.org

Kinetic studies on the ring-opening of related oxazolinone structures show that such reactions are often entropy-controlled and heavily influenced by solute-solvent interactions. researchgate.net The susceptibility of the oxazole ring to nucleophilic attack is a key aspect of its reactivity profile. researchgate.net

Table 1: Reaction Conditions for the Metal-Free Synthesis of this compound

| Parameter | Condition |

| Reactants | N-phenoxyamides, Alkynylbenziodoxolones |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | Room Temperature |

| Key Steps | acs.orgacs.org-Rearrangement, Cyclization |

| Data sourced from Li et al. (2018) nih.govacs.org |

Applications of 2 Oxazol 5 Yl Phenol in Catalysis

Influence of Ligand Isomerism on Catalytic Activity

While direct comparative studies on the catalytic activity of positional isomers of 2-(oxazol-5-yl)phenol are not extensively documented, the principles of ligand isomerism are well-established in catalysis. The spatial arrangement of the coordinating atoms in a ligand profoundly impacts the geometry of the metal complex, its electronic properties, and consequently, its catalytic performance. Isomerism in ligands analogous to this compound, such as other N-heterocyclic compounds, demonstrates that subtle structural changes can lead to significant differences in reaction outcomes. mdpi.comresearchgate.net

For instance, in palladium-catalyzed cross-coupling reactions, the position of the N-heterocyclic substituent on a phenyl ring can alter the bite angle and the electron density at the metal center. mdpi.com These modifications influence the rates of crucial catalytic steps like oxidative addition and reductive elimination. nih.gov Studies on ruthenium-based metathesis catalysts bearing various N-heterocyclic carbene (NHC) ligands show that modifications to the ligand's steric bulk and electronic nature directly affect catalytic activity and selectivity. mdpi.comresearchgate.net Catalysts with standard, less bulky ligands may excel in reactions with accessible substrates, whereas engineered ligands with increased steric hindrance can show higher activity for forming more complex, substituted products. mdpi.comresearchgate.net

In the case of oxazolyl-phenol ligands, changing the oxazole's point of attachment from the 5-position to the 2- or 4-position would alter the geometry of the resulting metallacycle. This change affects the steric environment around the metal, which can influence substrate approach and product selectivity, particularly in asymmetric catalysis. For example, research on palladium complexes with bis(oxazoline) ligands for allylic alkylation revealed that the rigidity of the ligand backbone and the stereochemistry of the oxazoline (B21484) rings were critical for achieving high enantioselectivity. researchgate.net Although this research does not use this compound, it underscores the principle that isomeric ligand structures lead to distinct catalytic behaviors.

The following table illustrates how ligand structure modifications in related N-heterocyclic palladium complexes influence their efficacy in the Suzuki-Miyaura cross-coupling reaction, providing a model for the expected impact of isomerism in this compound systems.

Table 1: Influence of Ligand Isomerism on Suzuki-Miyaura Coupling Catalytic performance of various palladium complexes with N-heterocyclic indolyl ligands in the coupling of 4-bromoacetophenone and phenylboronic acid.

| Catalyst (Ligand Type) | Catalyst Loading (mol%) | Time (h) | Conversion (%) |

| Complex 3 (Pyridinyl on 2- & 7-positions) | 1.0 | 1 | 98 |

| Complex 4 (Pyrazolyl on 2- & 7-positions) | 1.0 | 1 | 94 |

| Complex 3 (Pyridinyl on 2- & 7-positions) | 0.5 | 0.5 | 94 |

| Complex 4 (Pyrazolyl on 2- & 7-positions) | 0.5 | 1 | 53 |

Data sourced from studies on palladium indolyl complexes. mdpi.com This table is for illustrative purposes to show the effect of ligand structure on catalytic activity.

Catalyst Recyclability and Sustainability in this compound-based Systems

The development of recyclable and sustainable catalytic systems is a cornerstone of green chemistry. hilarispublisher.com For catalysts derived from this compound, sustainability hinges on the ability to recover and reuse the metal complex without significant loss of activity. mdpi.com A primary strategy for achieving this is the immobilization of the catalyst onto a solid support, which facilitates easy separation of the catalyst from the reaction mixture. nih.govdiva-portal.org

Polymer-supported catalysts are a particularly effective approach. hilarispublisher.comrsc.orgmdpi.com The this compound ligand can be functionalized with a polymerizable group or anchored to a pre-formed polymer. This heterogenization prevents the leaching of the expensive and often toxic metal catalyst into the product and the environment. greenering.org Both soluble and insoluble polymers can be used as supports. Soluble polymers allow the reaction to proceed in a homogeneous phase, ensuring high catalytic activity, while the catalyst can be recovered by precipitation. Insoluble supports, such as cross-linked polystyrene or silica, allow for simple filtration to recover the catalyst. nih.govdiva-portal.org

Studies on related oxazoline-containing ligands have demonstrated the viability of this approach. Metal complexes of chiral oxazoline derivatives have been immobilized on various supports and used in asymmetric catalysis, with several instances showing successful recovery and reuse. nih.govdiva-portal.org For example, polymer-supported palladium catalysts have been developed for C-C coupling reactions, showing excellent recyclability over multiple runs with minimal metal leaching. mdpi.comnih.gov The use of aqueous media can further enhance sustainability, and ligands designed for water solubility can allow the catalyst to be retained in the aqueous phase while the organic product is easily extracted. greenering.org

The reusability of a catalyst is a key metric of its sustainability. The table below presents data on the recyclability of various polymer-supported palladium catalysts in C-C coupling reactions, illustrating the potential for developing robust, reusable systems based on this compound.

Table 2: Recyclability of Polymer-Supported Palladium Catalysts Performance of immobilized palladium catalysts over successive reaction cycles.

| Catalyst System | Reaction Type | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Cycle 7 Yield (%) | Cycle 9 Yield (%) |

| Pd@AEPOP mdpi.com | Heck Coupling | 99 | 98 | 98 | 97 | 96 |

| Pd-dmpzc (PP13) greenering.org | Vinyl Ester Diarylation | 93 | 90 (100% selectivity) | 88 | - | - |

| PS-LHSnOct rsc.org | Lactone ROP | ~90 | >80 | >60 | ~50 | - |

| Melamine-Polyamide Pd nih.gov | Suzuki-Miyaura | 99 | >95 | >95 | - | - |

This table compiles data from different polymer-supported catalytic systems to demonstrate the principle of recyclability.

By immobilizing this compound-metal complexes on suitable supports, it is possible to create highly efficient and sustainable catalytic systems that align with the principles of green chemistry, reducing waste and preserving valuable metal resources. hilarispublisher.comgreenering.org

Biomedical and Medicinal Chemistry Research on 2 Oxazol 5 Yl Phenol

Therapeutic Potential and Pharmacological Activities

Derivatives of 2-(Oxazol-5-yl)phenol have demonstrated a variety of pharmacological activities, indicating the therapeutic potential of this chemical scaffold. The following sections delineate the specific findings related to these activities.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Research has indicated that certain derivatives of this compound possess antimicrobial properties.

Antibacterial and Antifungal Activities:

A derivative, 2-(3-phenylamino-4,5-dihydro-1,2-oxazol-5-yl)phenol , has been a subject of study for its potential antibacterial activities. researchgate.netresearchgate.net Similarly, 2-(4,5-Dihydro-1,2-oxazol-5-yl)-phenol-N-methylaniline has been noted for its antibacterial and antifungal properties. shikshamandal.org The isoxazoline core, present in these derivatives, is a key structural feature in many compounds exhibiting antimicrobial effects. heteroletters.orgscribd.com

While broad statements about the antimicrobial potential of the isoxazole (B147169) class exist, specific data on the antibacterial and antifungal spectrum of this compound itself is not extensively detailed in the reviewed literature.

Antiviral Activities:

The current body of scientific literature does not provide specific information regarding the antiviral activities of this compound or its closely related derivatives. General studies on isoxazole-containing compounds have explored antiviral applications, but direct research on this particular molecule is not presently available. academicjournals.org

Anticancer Properties

The potential of this compound derivatives in cancer therapy has been an area of preliminary investigation.

One particular derivative, 2-(4,5-Dihydro-1,2-oxazol-5-yl)-phenol-N-methylaniline , has been cited for its potential anti-cancer properties. shikshamandal.org The broader class of isoxazole derivatives has been explored for antitumor activities, suggesting a potential avenue for future research with the this compound scaffold. ajrconline.org

While some isoxazole-containing compounds have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines, specific studies detailing these mechanisms for this compound are not available in the reviewed scientific literature. acs.org Research on other complex heterocyclic compounds has demonstrated the importance of these mechanisms in anticancer activity.

There is no specific information available in the reviewed literature regarding studies of this compound or its derivatives on the A375 melanoma cell line.

Anti-inflammatory Activities

The anti-inflammatory potential of this compound derivatives has been noted in scientific research. Specifically, 2-(3-phenylamino-4,5-dihydro-1,2-oxazol-5-yl)phenol has been investigated for its anti-inflammatory activities. researchgate.netresearchgate.net The isoxazoline structure is a recurring motif in compounds explored for their anti-inflammatory effects. wisdomlib.org

Antitubercular Activities

A notable area of research for derivatives of this compound is in the field of antitubercular agents. A specific derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol , has been identified as an inhibitor of Mycobacterium tuberculosis. nih.govacs.orgresearcher.life This compound targets FadD32, a fatty acyl-AMP ligase essential for mycolic acid synthesis in the bacterium. nih.govacs.orgnus.edu.sg

The inhibition of this enzyme disrupts the formation of the mycobacterial cell wall, leading to an unfavorable environment for the survival of M. tuberculosis. nih.govacs.org Studies have shown that this derivative can curtail the survival of the bacteria in infected macrophages and reduce the bacterial burden in animal models. nih.govacs.orgresearcher.life

Targeting FadD Enzymes of Mycobacterium tuberculosis

The biosynthesis of mycolic acids is essential for the viability of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. These lipids are crucial components of the mycobacterial cell envelope, contributing to its unique architecture and impermeability nih.gov. Within the mycolic acid biosynthesis pathway, the fatty acyl-AMP ligase (FAAL) FadD32 has been identified as a critical enzyme, linking the fatty acid synthase and polyketide synthase pathways nih.gov. The essentiality of FadD32 for Mtb survival has made it a significant and chemically validated target for the development of new antitubercular drugs nih.gov.

In the search for inhibitors of Mtb FadD enzymes, researchers have screened molecules containing an "isoxazole" scaffold, a close structural analog of oxazole (B20620). This screening led to the identification of 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol (M1) as a compound with specific inhibitory activity against Mtb researcher.life. Further kinetic studies confirmed that compound M1 effectively inhibits the activity of both MtbFadD32 and another related enzyme, MtbFadD28 researcher.life.

| Compound ID | Target Enzymes | Activity |

| M1 (2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol) | MtbFadD32, MtbFadD28 | Inhibitory activity against both enzymes researcher.life |

Antidiabetic and Antiobesity Activities

The oxazole scaffold and its derivatives have been investigated for a wide range of pharmacological activities, including potential applications in metabolic disorders. nih.gov Research has indicated that certain oxazole derivatives exhibit antidiabetic and antiobesity properties nih.gov. While direct studies on this compound are emerging, research into structurally related heterocyclic compounds provides insight into this potential. For instance, derivatives of 1,3,4-oxadiazole, which also feature a five-membered heterocyclic ring, have been reported to possess diverse biological activities, including antidiabetic effects nih.govresearchgate.net. Some studies have shown that these related compounds can positively affect body weight and insulin secretion, highlighting the potential of this class of heterocycles in the management of diabetes researchgate.net. The development of novel agents for metabolic diseases is a critical area of research, and the anti-obesity and anti-diabetic potential of natural flavonoids, many of which are phenolic compounds, have been well-documented, acting on multiple molecular targets mdpi.com.

Antimalarial Activities

The global challenge of drug-resistant malaria necessitates the discovery of novel therapeutic agents. The oxazole structure has shown promise in this area researchgate.net. Specifically, synthetic 2,5-diphenyloxazole analogs, which incorporate the this compound moiety as part of a larger structure, have been evaluated for their antiplasmodial efficacy nih.gov.

In a study screening a library of these compounds, several derivatives demonstrated potent inhibition of both chloroquine-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum in vitro. Two compounds in particular, 2-(2′,3′-dimethoxyphenyl)-5-(2″-hydroxyphenyl)oxazole (Compound 31) and 2-(2′,3′-dimethoxyphenyl)-5-(2″-benzyloxyphenyl)oxazole (Compound 32), were identified as having high selectivity indices, indicating a favorable profile of potent antiplasmodial activity with lower toxicity to human cells nih.gov. In vivo assessments in P. yoelii-infected mice showed that treatment with these compounds resulted in significantly lower peak parasitemia compared to untreated groups, underscoring the potential for developing 2,5-diphenyloxazoles as effective antimalarial agents nih.gov.

| Compound | P. falciparum 3D7 IC₅₀ (µM) | P. falciparum K1 IC₅₀ (µM) | Selectivity Index (3D7) | Selectivity Index (K1) |

| Compound 31 | 3.38 - 12.65 | 1.27 - 6.19 | >40.20 | >126.58 |

| Compound 32 | 3.38 - 12.65 | 1.27 - 6.19 | >41.27 | >59.06 |

Immune Modulatory Effects

Derivatives of the isoxazole ring system, a close analog of oxazole, have been shown to possess immunoregulatory properties mdpi.com. These compounds can modulate the activity of various components of the immune system. For example, certain derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide have demonstrated modulatory effects on T-cell subsets and B-cell levels in lymphoid organs mdpi.com. Another isoxazole derivative, RM-11, was found to preferentially increase the percentage of mature CD4+ and CD8+ T cells in the spleen of normal mice mdpi.com.

Furthermore, some isoxazole derivatives can influence cytokine production. One compound, ISO-1, acts as an antagonist of the Macrophage Migration Inhibitory Factor (MIF), an inflammatory cytokine, and has proven effective in suppressing lung inflammation in preclinical models mdpi.com. This suggests that the oxazole/isoxazole scaffold could be a valuable starting point for developing agents to treat autoimmune diseases, infections, or to serve as adjuvants to enhance vaccine efficacy mdpi.com.

Structure-Activity Relationships (SAR) in this compound Derivatives

The biological activity of this compound derivatives is highly dependent on their chemical structure, and understanding the structure-activity relationships (SAR) is crucial for designing more potent and selective compounds. Studies on various oxazole, isoxazole, and benzoxazole (B165842) derivatives have provided valuable insights into how different substituents and their positions influence therapeutic effects nih.govnih.govresearchgate.net.

For a series of 5-phenyloxazole-2-carboxylic acid derivatives designed as tubulin polymerization inhibitors, modifications to the carboxamide group were critical. N,5-diphenyloxazole-2-carboxamides demonstrated improved cytotoxicity compared to the parent compound, with specific substitutions on the N-phenyl ring leading to potent antiproliferative activities in the low micromolar range nih.gov.

In the case of benzoxazole derivatives, the electronic properties of substituents play a key role. The presence of electron-withdrawing groups, such as chlorine (Cl) or a nitro group (NO₂), at specific positions on the phenolic ring has been reported to enhance anti-proliferative activity against colon cancer cells researchgate.net.

Research on 2-(isoxazol-5-yl)phenyl-3,4-dihydroxybenzoate derivatives as inhibitors of the Wnt/β-catenin pathway in colorectal cancer has also yielded important SAR data. Exploration of substituents on the phenyl rings led to the identification of a highly potent inhibitor, compound 19t, which demonstrated significant tumor growth inhibition in mouse models nih.gov. These studies collectively indicate that the potency and selectivity of oxazole-based compounds can be finely tuned by strategic chemical modifications to the core scaffold and its peripheral substituents nih.govnih.govresearchgate.net.

Molecular Targets and Pathways

The diverse biological activities of this compound and its derivatives stem from their ability to interact with a variety of molecular targets, primarily through the inhibition of key enzymes involved in disease pathology.

Enzyme Inhibition (e.g., LOX, JMJD3, Carbonic Anhydrases)

Lipoxygenase (LOX) Inhibition: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes, making it an attractive target for anti-inflammatory drugs nih.govresearchgate.net. Research on isoxazole derivatives has shown their potential as 5-LOX inhibitors. Several compounds were found to cause concentration-dependent inhibition of the enzyme, with IC₅₀ values in the micromolar range, comparable to reference drugs nih.gov.

| Compound ID | 5-LOX IC₅₀ (µM) |

| Compound 3 | 8.47 |

| Compound C5 | 10.48 |

JMJD3 Inhibition: The histone demethylase JMJD3 is an epigenetic regulator implicated in inflammation and various cancers nih.govnih.gov. A virtual fragment screening approach identified the 2-(benzo[d]oxazol-2-yl)phenol scaffold as a novel and promising hit for the development of JMJD3 inhibitors nih.govnih.gov. Subsequent synthesis and testing revealed that compound 8 from this series exhibited the highest inhibitory activity against JMJD3, with an IC₅₀ value of 1.22 µM nih.govnih.gov. This compound was also shown to induce cell cycle arrest in melanoma cells, highlighting its therapeutic potential nih.govnih.gov.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer nih.govmdpi.com. Phenols, including derivatives of this compound, represent a distinct class of CA inhibitors. Unlike classical sulfonamide inhibitors, phenols are thought to inhibit CAs by anchoring to the zinc-bound water molecule in the enzyme's active site rather than binding directly to the zinc ion nih.govresearchgate.net. Studies on 1,3-oxazole derivatives have shown that this scaffold can be effectively utilized to design potent inhibitors of specific CA isoforms, such as the glaucoma-related hCA II mdpi.comresearchgate.net.

Interaction with Receptors

While direct studies on this compound are limited, extensive research on its close analogue, 2-(benzo[d]oxazol-2-yl)phenol, provides significant insights into the potential receptor interactions of this class of compounds. The benzoxazole scaffold has been identified as a promising hit for the inhibition of Jumonji C (JmjC) domain-containing histone demethylase 3 (JMJD3), a protein implicated in inflammatory conditions and cancer. nih.gov

In studies targeting JMJD3, the 2-(benzo[d]oxazol-2-yl)phenol scaffold demonstrated a specific and potent mode of interaction within the enzyme's active site. nih.gov Key aspects of this interaction, which are likely transferable to this compound, include:

Metal Ion Coordination: The active site of JMJD3 contains a crucial Fe(II) ion. The oxazole-phenol scaffold acts as a bidentate chelator, where the nitrogen atom of the oxazole ring and the hydroxyl group of the phenol (B47542) coordinate with this iron ion. This interaction is critical for anchoring the molecule within the active site. nih.gov

Hydrogen Bonding: The phenolic hydroxyl group is a key player in forming hydrogen bonds with amino acid residues in the receptor's binding pocket. In the case of the JMJD3 inhibitor, the hydroxyl group of the phenol ring forms a hydrogen bond with the residue H1470. nih.gov

π–π Stacking Interactions: The aromatic nature of both the oxazole and phenol rings allows for π–π stacking interactions with aromatic amino acid residues, such as H1390 and Y1379, further stabilizing the ligand-receptor complex. nih.gov

Derivatives of this scaffold have been shown to establish additional hydrogen bonds with residues like K1381, T1387, and N1400, depending on the substituents on the phenol ring. nih.gov This highlights the tunability of the scaffold's interactions through chemical modification.

Drug Discovery and Development Implications

The structural features of this compound make it a valuable entity in modern drug discovery, lending itself to several key strategies for developing new therapeutic agents.

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of transforming a "hit" from a high-throughput screen into a lead compound is a critical early phase of drug discovery.

The 2-(benzo[d]oxazol-2-yl)phenol scaffold serves as an excellent case study for this process. nih.gov Initially identified as a "fragment hit" against the JMJD3 enzyme, it displayed a moderate inhibitory activity of 40% at a concentration of 25 μM. nih.gov This initial activity marked it as a promising starting point for optimization.

The subsequent lead optimization phase involved synthesizing a series of derivatives to improve potency and selectivity. By adding a second hydroxyl group to the phenol ring (creating a catechol-like moiety), researchers developed a derivative, compound 8 , with significantly enhanced inhibitory activity. nih.gov This optimization effort led to a compound with a 90% inhibitory activity at 25 μM and a measured IC₅₀ value of 1.22 μM against JMJD3, demonstrating a clear structure-activity relationship and successful lead optimization. nih.gov

| Compound | Description | % Inhibition of JMJD3 (at 25 µM) | IC₅₀ (µM) |

| 1 | 2-(benzo[d]oxazol-2-yl)phenol | 40% | Not Determined |

| 8 | Derivative with added hydroxyl group | 90% | 1.22 ± 0.22 |

| 9 | Derivative with carboxylic group | 27% | Not Determined |

| 10 | Derivative with fluorine atom | 20% | Not Determined |

Data sourced from a study on the 2-(benzo[d]oxazol-2-yl)phenol scaffold as a JMJD3 inhibitor. nih.gov

Fragment-Based Drug Design (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. These initial hits are then grown or combined to produce a lead compound with higher affinity and selectivity.

The identification of the 2-(benzo[d]oxazol-2-yl)phenol scaffold as a JMJD3 inhibitor was achieved through a virtual fragment screening approach. nih.gov This demonstrates the utility of the core oxazole-phenol structure as an ideal starting point in FBDD. Its relatively low molecular weight and desirable chemical properties make it a high-quality fragment.

A key metric in FBDD is Ligand Efficiency (LE), which relates the potency of a compound to its size (number of heavy atoms). A high LE value is desirable for a fragment hit. The optimized derivative, compound 8 , exhibited a remarkable LE of 0.48 kcal/mol, which is considered highly promising for a fragment-derived hit and underscores the value of this scaffold in FBDD campaigns. nih.gov

Beyond its direct potential as a bioactive scaffold, this compound and its derivatives are valuable as pharmaceutical intermediates. evitachem.com An intermediate is a molecule that is a precursor in the synthesis of a more complex, often biologically active, final product. The oxazole-phenol motif can be readily synthesized and then subjected to further chemical modifications, serving as a building block for larger, more complex molecules. evitachem.com Its chemical structure allows for various reactions, such as substitutions on the phenol ring or modifications to the oxazole moiety, enabling the creation of diverse chemical libraries for drug screening.

Supramolecular Chemistry and Material Science Applications

Self-Assembly and Recognition Properties

The self-assembly and molecular recognition capabilities of 2-(Oxazol-5-yl)phenol are dictated by the specific non-covalent interactions its functional groups can engage in. The phenolic hydroxyl (-OH) group is a versatile hydrogen-bond donor, while the lone pair of electrons on its oxygen atom allows it to also act as a hydrogen-bond acceptor. Furthermore, the nitrogen atom within the oxazole (B20620) ring serves as an additional hydrogen-bond acceptor site.

In analogous heterocyclic phenol (B47542) systems, such as 2-(1H-Benzimidazol-2-yl)phenol, an intramolecular O—H⋯N hydrogen bond is a key structural feature, creating a stable six-membered ring motif. researchgate.net In the solid state, these molecules can form extended chains through intermolecular N—H⋯O hydrogen bonds. researchgate.net The flat, aromatic nature of the compound also facilitates π–π stacking interactions, where the electron-rich phenol and oxazole rings of adjacent molecules align, contributing to the stability of the supramolecular assembly. researchgate.net

These same principles apply to this compound and its derivatives, making them valuable for designing systems with specific recognition properties. In the related compound 2-(benzo[d]oxazol-2-yl)phenol, the hydroxyl group and the heterocyclic nitrogen atom can act in concert to chelate metal ions. This bidentate coordination, along with π–π stacking interactions with aromatic amino acid residues, is crucial for its ability to recognize and bind to the active sites of metalloproteins, such as in the inhibition of the enzyme JMJD3. nih.gov This demonstrates the potential of the this compound scaffold in designing molecules for targeted biological recognition.

Table 1: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Groups | Role in Supramolecular Chemistry |

|---|---|---|

| Hydrogen Bonding | Phenolic -OH (donor) with Oxazole N (acceptor) | Intramolecular stabilization, formation of planar conformers. |

| Hydrogen Bonding | Phenolic -OH (donor) with external acceptors | Intermolecular assembly, formation of chains or networks. |

| Hydrogen Bonding | Oxazole N (acceptor) with external donors | Molecular recognition, binding to target molecules. |

| π–π Stacking | Phenol and Oxazole aromatic rings | Crystal packing, stabilization of self-assembled structures. |

| Metal Coordination | Phenolic O and Oxazole N | Formation of metallosupramolecular structures, sensing of metal ions. |

Luminescent Devices

The oxazole ring is a well-established fluorophore that forms the core of many luminescent dyes and materials used in organic electronics. nih.govmdpi.com The incorporation of π-conjugated systems at the 2- and 5-positions of the oxazole ring is a common strategy for tuning its photophysical properties, leading to emissions across the visible spectrum. researchgate.net These characteristics suggest that this compound possesses inherent potential for applications in luminescent devices.

While extensive research has been conducted on isomers like 2-(2'-hydroxyphenyl)oxazoles, which are known for their unique excited-state intramolecular proton transfer (ESIPT) properties leading to dual emission, specific data on the electroluminescence of this compound itself is less documented in the available literature. researchgate.netsemanticscholar.org However, the fundamental properties of the oxazole scaffold as a building block for luminescent materials are well-known, and its derivatives are frequently investigated for use in organic light-emitting diodes (OLEDs). walisongo.ac.idresearchgate.net The synthesis of various phenyloxazole derivatives has been shown to yield compounds with high photo- and thermal stability, making them suitable for applications in organic photonics. mdpi.com

Advanced Materials Synthesis

The functional groups of this compound make it an attractive building block, or tecton, for the synthesis of more complex advanced materials, such as polymers and metal-organic frameworks (MOFs). The development of straightforward, metal-free synthetic protocols allows for the construction of a wide range of this compound derivatives, making these building blocks readily accessible for material fabrication. nih.gov

The bifunctional nature of the molecule, featuring both a phenolic hydroxyl group and an N-heterocyclic ring, enables it to act as a versatile ligand in coordination chemistry. The phenolic oxygen (after deprotonation) and the oxazole nitrogen can serve as coordination sites for metal cations. This capability is fundamental to the construction of MOFs, which are crystalline materials composed of metal ions or clusters linked by organic ligands. nih.govnih.gov Ligands incorporating both carboxylate (or phenolate) and N-heterocyclic functions are widely used to create robust MOFs with diverse topologies and potential applications in areas like catalysis and gas storage. nih.govresearchgate.net

Furthermore, the phenolic -OH group is a reactive site for polymerization reactions. It can be used to create polymers such as polyesters, polyethers, or epoxy resins. For example, related allylphenol compounds are known to be copolymerized with molecules like maleic anhydride (B1165640) to produce functional polymers with applications as resin modifiers and curatives. google.com This indicates a clear potential for integrating the this compound unit into polymer backbones to impart specific optical or coordination properties to the resulting material.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(1H-Benzimidazol-2-yl)phenol |

| 2-(benzo[d]oxazol-2-yl)phenol |

| 2-(2'-hydroxyphenyl)oxazole |

| Maleic anhydride |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Oxazol 5 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-(Oxazol-5-yl)phenol, ¹H and ¹³C-NMR would provide detailed information about the hydrogen and carbon framework, respectively.

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the phenolic hydroxyl proton and the aromatic protons on both the phenol (B47542) and oxazole (B20620) rings. The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that can vary (δ 4–12 ppm) depending on solvent, concentration, and temperature, due to hydrogen bonding. orgchemboulder.com The aromatic protons on the phenol ring and the two protons on the oxazole ring would appear in the aromatic region (δ 6.5-8.5 ppm). The specific chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenolic OH | 4.0 - 12.0 | broad singlet (s) |

| Oxazole H-2 | 8.0 - 8.5 | singlet (s) |

| Oxazole H-4 | 7.2 - 7.6 | singlet (s) |

¹³C-NMR: The carbon NMR spectrum would complement the ¹H-NMR data, showing distinct signals for each of the nine carbon atoms in the molecule. The carbon atom attached to the hydroxyl group (C-OH) is expected to resonate in the δ 150-160 ppm range. Carbons of the oxazole ring are typically found further downfield, with the C=N carbon (C-2) and the C-O carbon (C-5) appearing around δ 150-165 ppm.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenol C-OH | 150 - 160 |

| Phenol Aromatic CH | 115 - 130 |

| Phenol Quaternary C | 125 - 140 |

| Oxazole C-2 | 150 - 155 |

| Oxazole C-4 | 120 - 128 |

Mass Spectrometry (MS, EIMS, FAB)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

In Electron Ionization Mass Spectrometry (EIMS), this compound would be expected to show a prominent molecular ion peak [M]⁺ at m/z = 161, corresponding to its molecular weight. nist.govnist.gov The fragmentation pattern would be influenced by the stability of the aromatic systems. Phenols characteristically fragment with the loss of a hydrogen atom, followed by the expulsion of carbon monoxide (CO), leading to a peak at m/z = 132 ([M-H-CO]⁺). docbrown.info Fragmentation of the oxazole ring can also occur, potentially leading to the loss of hydrogen cyanide (HCN) or other small neutral molecules. clockss.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The most distinct feature would be a broad absorption band for the O-H stretching vibration of the phenolic hydroxyl group, typically appearing in the range of 3200–3600 cm⁻¹. docbrown.infolibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info Other significant absorptions would include C-O stretching for the phenol around 1200-1260 cm⁻¹, aromatic C=C stretching vibrations around 1450–1600 cm⁻¹, and the characteristic C=N stretching of the oxazole ring around 1630-1680 cm⁻¹. orgchemboulder.comdocbrown.info

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Oxazole C=N | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The this compound molecule contains two aromatic rings, forming a conjugated π-electron system. This is expected to result in strong UV absorption. Phenols typically exhibit two primary absorption bands. semanticscholar.orgscielo.br For this compound, absorption maxima (λmax) are predicted in the UVA and UVB regions, likely between 330 and 380 nm, similar to related 2-(hydroxyphenyl)benzoxazole derivatives which are studied as UV absorbers. researchgate.netscielo.brusp.br The exact position and intensity (molar absorptivity, ε) of the absorption bands would be sensitive to the solvent used.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide definitive proof of its molecular structure. This technique would yield precise data on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and detail intermolecular interactions, most notably the hydrogen bonding network involving the phenolic hydroxyl group and the nitrogen or oxygen atoms of the oxazole ring of neighboring molecules. researchgate.netnih.gov Currently, there are no published crystal structures for this specific compound in crystallographic databases.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. clariant.comunipd.itresearchgate.net This analysis is crucial for verifying the empirical and molecular formula. For this compound, with the molecular formula C₉H₇NO₂, the theoretical elemental composition can be calculated. An experimental result that closely matches these theoretical values would serve as strong evidence of the compound's purity and elemental integrity.

Table 4: Calculated Elemental Composition of this compound (C₉H₇NO₂)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 67.07% |

| Hydrogen | H | 1.008 | 7.056 | 4.38% |

| Nitrogen | N | 14.007 | 14.007 | 8.69% |

| Oxygen | O | 15.999 | 31.998 | 19.86% |

| Total | | | 161.160 | 100.00% |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

While classical methods for synthesizing oxazole (B20620) derivatives, such as the Robinson-Gabriel and Fischer syntheses, have been foundational, the future of 2-(oxazol-5-yl)phenol synthesis lies in the development of more efficient and versatile methodologies. researchgate.net Current research often involves the cyclization of precursors, such as the coupling of halogenated compounds with phenolic intermediates. However, these methods can have limitations regarding starting material accessibility and the use of harsh reagents. nih.gov

A promising future direction is the exploration of one-pot reactions and multicomponent strategies. These approaches offer the potential to construct the this compound core in a single step from simple starting materials, thereby increasing efficiency and reducing waste. For instance, a microwave-assisted coupling between a carboxylic acid and 2-aminophenol (B121084) has been shown to produce benzoxazole (B165842) derivatives under catalyst and solvent-free conditions, a technique that could be adapted for this compound synthesis. nih.gov The development of novel synthetic pathways will be crucial for accessing a wider diversity of substituted this compound analogs for various applications.

Development of Highly Selective Catalysts

The synthesis of specific isomers and enantiomerically pure this compound derivatives often requires the use of highly selective catalysts. The development of such catalysts is a key area for future research. Chiral oxazoline (B21484) ligands, structurally related to the oxazole moiety in the target compound, have shown significant promise in asymmetric catalysis, guiding reactions to produce a specific stereoisomer. smolecule.com

Future work will likely focus on designing and synthesizing novel transition-metal catalysts that can facilitate the formation of the oxazole ring with high regioselectivity and stereoselectivity. This could involve the use of earth-abundant metals to create more sustainable and cost-effective catalytic systems. Furthermore, the immobilization of these catalysts on solid supports could simplify purification processes and enable catalyst recycling, aligning with the principles of green chemistry.

Design of Next-Generation Therapeutic Agents

The this compound scaffold has been identified as a valuable starting point for the development of new therapeutic agents due to its diverse biological activities. Derivatives have shown potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. nih.gov The mechanism of action often involves the inhibition of key enzymes like tyrosine kinases and STAT3. nih.gov